![molecular formula C14H17BN2O3 B6335689 3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester CAS No. 1403469-19-1](/img/structure/B6335689.png)
3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester
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Overview
Description
3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester (3-OPB-P) is a synthetically produced compound that has been used in a variety of scientific applications. It is a versatile compound that has been used in a range of experiments, from basic laboratory work to complex biochemical and physiological studies. The versatility and wide range of applications of 3-OPB-P make it an invaluable tool for scientists.
Scientific Research Applications
4-n-Pentylbiphenyl-4’-carboxylic acid
This compound is used in the preparation of other compounds through acidic hydrolysis . It is used as an intermediate in the synthesis of other chemicals .
3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole
This compound has several applications in various scientific areas:
Organic Synthesis: It is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
Material Science: It is used in the preparation of materials due to its high stability, low toxicity, and high reactivity in various transformation processes .
Medicinal Chemistry: It is used in the organic synthesis of drugs, where boronic acid compounds are usually used to protect diols .
Biological Applications: Boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections .
Drug Delivery: Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These carriers can not only load anti-cancer drugs, but also deliver insulin and genes .
3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Anticancer Activity: Oxadiazoles have been reported for their biological activities like anticancer .
Vasodilator Activity: They have been widely explored for their vasodilator property .
Anticonvulsant Activity: Oxadiazoles have been reported for their anticonvulsant activity .
Antidiabetic Activity: They have been reported for their antidiabetic activity .
Other Miscellaneous Applications: Oxadiazoles have been reported for their other miscellaneous applications like anti-HIV, antibacterial, antifungal, antimycobacterial, anthelmintic, hypoglycemic and antiangiogenic properties .
Mechanism of Action
Target of Action
The primary targets of 4-n-Pentylbiphenyl-4’-carboxylic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-n-Pentylbiphenyl-4’-carboxylic acid are not well-studied. Its bioavailability, metabolism, and excretion patterns remain unknown. Its predicted properties include a melting point of 268 °c and a boiling point of 425.6±34.0 °C .
Action Environment
It is recommended to be stored in a dry, room temperature environment .
properties
IUPAC Name |
3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)12-16-9-18-17-12/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONIVCXCAVHVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,4-Oxadiazol-3-yl)phenylboronic acid, pinacol ester |
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